molecular formula C23H34NO5P B586493 Fosinoprilat-d7 CAS No. 1279220-43-7

Fosinoprilat-d7

Cat. No.: B586493
CAS No.: 1279220-43-7
M. Wt: 442.543
InChI Key: WOIWWYDXDVSWAZ-FLDDMTFTSA-N
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Description

Fosinoprilat-d7 is a deuterated analog of fosinoprilat, which is the active phosphinic acid metabolite of the prodrug fosinopril. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its behavior more accurately.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosinoprilat-d7 involves the incorporation of deuterium atoms into the fosinoprilat molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the fosinoprilat structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would include steps such as:

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize the incorporation of deuterium atoms.

    Purification: Using techniques like chromatography to purify the final product and remove any impurities or non-deuterated analogs.

Chemical Reactions Analysis

Types of Reactions

Fosinoprilat-d7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Scientific Research Applications

Fosinoprilat-d7 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fosinoprilat in biological systems.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fosinoprilat.

    Drug Interaction Studies: Used to investigate potential interactions between fosinoprilat and other drugs.

    Biological Research: Employed in studies related to enzyme inhibition, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Enalaprilat: Another ACE inhibitor with a similar mechanism of action.

    Lisinopril: A non-deuterated ACE inhibitor used to treat hypertension and heart failure.

    Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.

Uniqueness

Fosinoprilat-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in research settings for tracing and studying the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for more precise and accurate measurements.

Properties

IUPAC Name

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-LXKGALOTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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